molecular formula C12H16N2S B1663881 Xylazine CAS No. 7361-61-7

Xylazine

Katalognummer: B1663881
CAS-Nummer: 7361-61-7
Molekulargewicht: 220.34 g/mol
InChI-Schlüssel: BPICBUSOMSTKRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xylazine is a potent alpha-2 adrenergic receptor agonist used extensively in veterinary medicine as a sedative, analgesic, and muscle relaxant for species including horses, cattle, and other mammals . It is often used in combination with other anesthetics, such as ketamine, to provide effective anesthesia in animal models . Its mechanism of action involves agonist activity at central and peripheral alpha-2 adrenergic receptors, causing inhibition of norepinephrine and dopamine release, which leads to sympatholytic effects including sedation, analgesia, bradycardia, and hypotension . This compound was first developed in the 1960s but was not approved for human use due to its significant hypotensive and central nervous system depressive effects . Research indicates it is a lipophilic compound, and its chemical structure is a structural analog of clonidine . It is crucial to note that this compound is not approved for human use and its presence as an adulterant in illicit drugs, such as fentanyl, is a growing public health concern . This product is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic purposes in humans or animals, and any language implying personal use is prohibited. Researchers should handle this compound in accordance with all applicable regulations.

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICBUSOMSTKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23076-35-9 (mono-hydrochloride)
Record name Xylazine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3040643
Record name Xylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7361-61-7
Record name Xylazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7361-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylazine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name xylazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KFG9TP5V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Thiourea Cyclization: The Primary Industrial Method

The thiourea cyclization method dominates Xylazine production due to its scalability and high yields. This three-step process involves amide formation, isothiocyanate synthesis, and cyclization to form the thiazine ring.

Step 1: Synthesis of N-(2,6-Dimethylphenyl)acetamide

2,6-Dimethylaniline reacts with acetic anhydride in tetrahydrofuran (THF) to form N-(2,6-dimethylphenyl)acetamide. THF is preferred for its polarity, which facilitates rapid acetylation.
Reaction Conditions :

  • Molar ratio: 1:1.2 (2,6-dimethylaniline : acetic anhydride)
  • Temperature: 25–30°C (room temperature)
  • Duration: 2–3 hours
  • Yield: >95%

Step 2: Generation of 2,6-Dimethylphenylisothiocyanate

The acetamide undergoes deprotonation with sodium hydride (NaH) in a solvent system, followed by reaction with carbon disulfide (CS2). Solvent choice profoundly impacts reaction kinetics and yield.

Solvent Systems and Performance
Solvent System Reaction Time Yield (%) Solvent Recovery (%)
THF 1.5 hours 80–85 95
DMA/benzene (1:1) 20 minutes 80–82 60
DMA/toluene (1:1) 30 minutes 82–85 65

Data derived from US4614798A and USDA Technical Report.

THF allows near-complete solvent recovery via distillation but requires longer reaction times. Conversely, dimethylacetamide (DMA)/aromatic hydrocarbon mixtures accelerate the reaction but complicate solvent separation.

Step 3: Cyclization to this compound Hydrochloride

The isothiocyanate intermediate reacts with 3-amino-1-propanol in ether, followed by hydrochloric acid-mediated cyclization:

  • Ether Reflux : 0.5 hours to form a thiourea adduct.
  • HCl Treatment : 0.5 hours at reflux to induce ring closure.
  • Workup : Basification with NaOH yields crude this compound, which is recrystallized from ethanol-water (80–93% yield).

Glycosylation Synthesis: An Alternative Pathway

Though less common, the glycosylation method involves sorbitol derivatives and chloroacetyl chloride. This route is notable for its use of carbohydrate chemistry but suffers from lower yields and complex purification.

Sorbitol Derivative Preparation

Sorbitol reacts with 4-hydroxybutyrate methyl ester in isopropanol, followed by acetone/water reflux and ethanol recrystallization.

Glycosylation Steps

  • Chloroacetylation : Sorbitol derivative + chloroacetyl chloride in dichloromethane (4 hours).
  • Alkylation : Methyl vinyl sodium iodide and acrolein under light (16 hours).
  • Glycosylation : Glucose and tetrahydroxazol-1-ethanol (16 hours).
  • Hydrolysis : NaOH/MeOH to yield this compound hydrochloride.

Yield : ~50–60%, limited by side reactions during glycosylation.

Solvent System Optimization and Industrial Considerations

Tetrahydrofuran (THF) vs. DMA/Aromatic Hydrocarbons

  • THF Advantages : High solvent recovery (95%), reduced waste, and compatibility with NaH.
  • DMA Advantages : Faster reaction times (20–30 minutes) but lower recovery (60–65%).

Environmental and Economic Trade-offs

Industrial facilities prioritizing waste reduction favor THF, despite slower kinetics. Conversely, high-throughput operations may prefer DMA/toluene for rapid batch turnover.

Emerging Trends and Methodological Innovations

Recent advancements focus on:

  • Catalytic Sodium Hydride Alternatives : Exploring potassium tert-butoxide to reduce solvent decomposition.
  • Continuous Flow Synthesis : Minimizing reaction times and improving yield consistency.
  • Green Solvents : Ionic liquids as replacements for DMA/THF to enhance sustainability.

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Xylazine is primarily used as a sedative and analgesic in veterinary practices. Its applications include:

  • Surgical Anesthesia : this compound is commonly administered to induce sedation before surgical procedures in animals. It is often used in combination with other anesthetics like ketamine to enhance analgesic effects and reduce the required doses of each agent .
  • Procedural Sedation : It is utilized for minor procedures such as dental work or diagnostic imaging, where sedation is necessary but general anesthesia is not warranted .
  • Animal Restraint : this compound facilitates the safe handling of animals during examinations or treatments by providing sedation and muscle relaxation .

Human Medicine and Research

Though initially discarded for human use due to its potent sedative effects, this compound has resurfaced in discussions about its role in human medicine:

  • Opioid Crisis : Recent studies have highlighted this compound's presence as an adulterant in illicit opioid supplies, particularly fentanyl. Its addition complicates overdose management since naloxone, a common opioid overdose antidote, does not reverse this compound's effects . This has led to increased research into its pharmacodynamics and potential treatment protocols for this compound-related toxicity.
  • Pharmacological Research : Investigations into this compound's mechanism of action reveal that it acts as an agonist at alpha-2 adrenergic receptors, leading to sedative effects through inhibition of norepinephrine release. However, new findings suggest it may also activate kappa opioid receptors, adding complexity to its pharmacological profile .

Case Studies and Clinical Implications

Recent case studies illustrate the clinical challenges posed by this compound use:

  • Toxicity Reports : A systematic review identified 59 cases of this compound intoxication, with a notable percentage resulting in fatalities when combined with other substances like opioids. The average dose in fatal cases was significantly higher than in non-fatal cases, indicating a dose-dependent risk associated with concurrent drug use .
  • Withdrawal Symptoms : Research indicates that withdrawal from this compound can be severe, especially when combined with opioids. This raises concerns about the management of patients who may be exposed to both substances .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

Application AreaDescriptionKey Findings
Veterinary MedicineUsed for sedation and anesthesia in animalsCommonly administered alone or with other anesthetics like ketamine
Human MedicineIncreasingly recognized as an adulterant in opioidsComplicates overdose management; naloxone ineffective against this compound
Pharmacological ResearchInvestigated for its receptor activity and potential therapeutic usesAgonist at alpha-2 adrenergic and kappa opioid receptors
Clinical Case StudiesDocumented cases of toxicity and withdrawal symptomsHigh fatality rates when combined with opioids; significant withdrawal effects

Vergleich Mit ähnlichen Verbindungen

Pharmacological Mechanisms

Table 1: Pharmacological Profiles of Xylazine and Analogous Compounds

Compound Primary Use Mechanism of Action Key Targets
This compound Veterinary sedation α₂-adrenergic agonist > imidazoline receptors α₂A, α₂B, α₂C receptors
Clonidine Hypertension, ADHD α₂-adrenergic agonist α₂A receptors
Dexmedetomidine Human/veterinary sedation Selective α₂A agonist α₂A receptors
Phenothiazines Antipsychotics Dopamine D₂ receptor antagonism Dopaminergic pathways
  • This compound vs. Clonidine : Both are α₂ agonists, but this compound exhibits higher affinity for α₂B and α₂C subtypes and additional activity at imidazoline receptors, prolonging sedation and complicating overdose management .
  • This compound vs. Dexmedetomidine : Dexmedetomidine is more selective for α₂A receptors, resulting in predictable sedation in humans, whereas this compound’s broader receptor interaction causes prolonged effects and cardiovascular instability .
  • Structural Analogues : this compound shares a 2,6-dimethylaniline moiety with lidocaine, but its thiazine ring differentiates its CNS effects from local anesthetics .

Pharmacokinetics and Metabolism

Table 2: Pharmacokinetic Comparison

Compound Half-Life (Hours) Metabolism Detection Methods
This compound 3–5 Hepatic CYP450 → 2,6-xylidine LC-MS/MS, wastewater analysis
Clonidine 12–16 Hepatic (50% unchanged) GC-MS, immunoassay
Dexmedetomidine 2–3 Hepatic glucuronidation LC-MS/MS
  • Metabolites: this compound’s primary metabolite, 2,6-xylidine, is hepatotoxic and carcinogenic, complicating long-term exposure risks .
  • Detection Challenges : this compound requires specialized assays (e.g., SPE-HPLC/MS/MS) due to low concentrations in biological samples, unlike clonidine, which is detectable via routine screens .

Toxicity and Clinical Implications

Table 3: Toxicity Profiles

Compound Acute Toxicity Chronic Effects Reversal Agents
This compound Respiratory depression, skin ulcers Necrotizing wounds, multi-organ damage None (supportive care)
Clonidine Hypotension, coma Tachyphylaxis, rebound hypertension Atipamezole
Phenothiazines Extrapyramidal symptoms, arrhythmias Tardive dyskinesia Benztropine
  • Combination Risks: this compound adulteration in fentanyl increases mortality 40-fold due to synergistic respiratory depression . In vitro studies show this compound’s toxicity (IC₅₀ = 0.1–0.5 mM) surpasses cocaine and 6-monoacetylmorphine, inducing apoptosis in endothelial cells .

Harm Reduction and Public Health Impact

  • Naloxone Limitations : Unlike opioid overdoses, this compound-induced sedation and hypotension are naloxone-resistant, necessitating airway management and vasopressors .
  • Geographic Spread: Wastewater analyses in Texas detected this compound correlating with fentanyl use, mirroring trends in the northeastern U.S. and Puerto Rico .
  • Demographics : this compound use is prevalent among males aged 30–39, often co-administered with fentanyl, highlighting the need for drug-checking services and targeted outreach .

Biologische Aktivität

Xylazine is a non-opioid sedative and analgesic agent primarily used in veterinary medicine. Its biological activity is characterized by its action as an alpha-2 adrenergic receptor agonist, which leads to various physiological effects, including sedation, analgesia, and muscle relaxation. This article delves into the biological mechanisms of this compound, its pharmacokinetics, clinical implications, and associated case studies.

This compound exerts its effects primarily through the activation of alpha-2 adrenergic receptors located in both the central and peripheral nervous systems. These receptors are divided into three subtypes: alpha-2A, alpha-2B, and alpha-2C. The activation of presynaptic alpha-2A receptors inhibits norepinephrine release, leading to sympatholytic effects such as sedation and hypotension. Conversely, activation of postsynaptic alpha-2B receptors can result in vasoconstriction and hypertension .

Key Effects

  • Sedation : Induces a state of calmness and reduces anxiety.
  • Analgesia : Provides pain relief through central nervous system pathways.
  • Muscle Relaxation : Reduces muscle tone and spasticity.
  • Cardiovascular Effects : Can cause bradycardia (slow heart rate) and hypotension (low blood pressure) due to decreased sympathetic outflow .

Pharmacokinetics

This compound is rapidly absorbed following administration, with a large volume of distribution due to its lipophilicity. It is metabolized in the liver by cytochrome P450 enzymes and excreted primarily through the kidneys as 2,6-xylidine. The elimination half-life ranges from 23 to 50 minutes, with total drug elimination occurring over 10 to 15 hours after therapeutic doses .

Clinical Implications

This compound has gained attention due to its increasing presence in cases of overdose, particularly when co-administered with opioids. A systematic review highlighted that intravenous (IV) administration was common among users, with doses ranging from 40 mg to 4300 mg. Fatal outcomes were more likely with higher doses (average 1,200 mg in fatal cases compared to 525 mg in non-fatal cases) and often involved concurrent use with other drugs .

Case Studies

  • Case Study on Overdose : A review of 59 cases revealed that this compound was implicated in 21 fatalities. The majority involved co-administration with opioids, complicating treatment due to this compound's resistance to reversal by naloxone .
  • Clinical Observations : In a study monitoring dopamine release in mice, this compound was shown to significantly increase dopamine levels in the nucleus accumbens while simultaneously reducing locomotor activity, indicating a complex interaction between sedation and neurochemical pathways .

Comparative Data on this compound Use

Study/Case Route of Administration Average Dose (mg) Fatal Outcomes (%) Co-administration
Systematic Review IV120035.6Opioids (47.5%)
Clinical Study IM/SCVaries (up to 4300)Not specifiedN/A
Toxicity Report VariousVariesIncreasing reportsN/A

Q & A

Q. What methodological challenges exist in detecting xylazine in overdose mortality studies, and how can they be addressed?

Toxicological testing for this compound is inconsistent across jurisdictions due to variable protocols, delayed implementation, and limited reagent availability . For example, four U.S. states were excluded from a 2019–2022 overdose study because they lacked this compound testing protocols . To improve detection, researchers should standardize liquid chromatography–tandem mass spectrometry (LC-MS/MS) for postmortem analyses and advocate for integrating this compound into routine forensic panels. Cross-validation with alternative matrices (e.g., hair or nail samples) can address false negatives in blood tests .

Q. How can researchers design studies to quantify this compound’s prevalence in illicit drug supplies?

Multi-source surveillance combining drug seizure data, toxicology reports, and community drug-checking programs is critical. For instance, ethnography-informed sampling in harm reduction settings can capture real-time adulteration trends . Analytical methods like gas chromatography–mass spectrometry (GC-MS) paired with pollen analysis (to trace geographic origins) are recommended for seized samples . Stratified sampling across regions is essential, as this compound prevalence varies widely (e.g., 31% in Philadelphia overdoses vs. <2% nationally in 2019) .

Q. What are the limitations of current this compound test strips, and how can they be optimized?

Existing test strips show inconsistent sensitivity at low concentrations (<2.5 µg/mL), risking false negatives . Researchers should refine lateral flow assays using monoclonal antibodies specific to this compound metabolites and validate detection thresholds against clinical outcomes. Collaboration with harm reduction organizations for field testing can improve real-world reliability .

Advanced Research Questions

Q. How can experimental models elucidate this compound’s interaction with opioids like fentanyl?

Preclinical studies using rodent models should employ isobolographic analysis to assess synergistic effects on respiratory depression and lethality . Human observational studies can leverage polysubstance overdose in one cohort, this compound co-occurred with illicitly manufactured fentanyl (IMF) in 99.5% of deaths, amplifying mortality risks . Mechanistic studies should explore α2-adrenergic and opioid receptor crosstalk using in vitro electrophysiology .

Q. What methodologies are needed to resolve contradictions in epidemiological data on this compound’s spread?

Discrepancies arise from non-representative sampling (e.g., Northeastern U.S. bias) and underreporting of non-fatal cases . Advanced spatial-temporal modeling using Bayesian hierarchical frameworks can adjust for geographic and testing biases. Linking medical examiner data with EMS reports (e.g., via ICD-10 codes) improves case ascertainment .

Q. How can longitudinal studies assess this compound’s long-term neurological and cognitive effects?

Animal models indicate chronic this compound exposure causes hippocampal atrophy and dopamine dysregulation . Human studies should adopt neuroimaging (fMRI/MRS) in cohorts with documented this compound use, controlling for polysubstance confounders. Cognitive assessments targeting memory and executive function are critical, as case reports highlight persistent deficits .

Q. What experimental designs are appropriate for studying this compound’s impact on pregnancy?

Animal studies show this compound reduces uterine blood flow by 59% within 5 minutes, risking fetal hypoxemia . Human research requires ethically designed registries tracking pregnancy outcomes in this compound-exposed individuals. Placental histopathology and umbilical cord blood gas analysis can quantify hypoxia markers, while longitudinal cohorts assess developmental delays .

Methodological Innovation Questions

Q. How can novel biomarkers improve this compound exposure assessment in living populations?

Metabolomics profiling (e.g., 2,6-xylidine detection in urine) offers higher specificity than immunoassays . Researchers should validate biomarkers against clinical outcomes using machine learning pipelines to distinguish this compound-specific effects from opioid co-exposure .

Q. What strategies enhance real-time surveillance of this compound in evolving drug markets?

Digital infoveillance tools, such as Google Trends and social media scraping, detected this compound-related searches 18 months before traditional systems . Integrating wastewater analysis (to detect this compound metabolites) with syringe service program data provides community-level granularity .

Q. How can preclinical trials identify antidotes for this compound-induced toxicity?

α2-Adrenergic antagonists like yohimbine reverse sedation in animals but lack human safety data . Dose-response studies in porcine models (mimicking human cardiopulmonary physiology) are prioritized. High-throughput screening of FDA-approved drugs for off-label efficacy (e.g., atipamezole) is also recommended .

Tables

Table 1. Regional this compound Prevalence in U.S. Overdose Deaths (2019–2022)

Region% of IMF-Involved Deaths with this compoundData Source
Northeast26–31%
South10–19%
Midwest8–12%
West<5%

Table 2. Key Knowledge Gaps and Proposed Methods

GapProposed MethodologyEvidence Sources
This compound’s addictive potentialLongitudinal cohort studies + PET imaging
Interaction with synthetic cannabinoidsIsobolographic analysis in rodents
Antidote efficacy in humansPhase I trials with yohimbine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylazine
Reactant of Route 2
Xylazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.